5-Methylimidazo[1,2-a]pyrazine
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Overview
Description
5-Methylimidazo[1,2-a]pyrazine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural properties. The presence of both nitrogen atoms in the ring structure imparts significant reactivity and biological activity to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with methyl iodide in the presence of a base, followed by cyclization to form the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Methylimidazo[1,2-a]pyrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace hydrogen atoms in the ring structure
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine-5-carboxylic acid, while reduction may produce this compound derivatives with reduced functional groups .
Scientific Research Applications
5-Methylimidazo[1,2-a]pyrazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of materials with specific properties, such as luminescent materials for optoelectronic devices
Mechanism of Action
The mechanism of action of 5-Methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]pyrazole
Comparison: 5-Methylimidazo[1,2-a]pyrazine is unique due to its specific ring structure and the presence of a methyl group at the 5-position. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds. For instance, imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine have different substitution patterns and may exhibit different biological activities and reactivity profiles .
Properties
Molecular Formula |
C7H7N3 |
---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
5-methylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H7N3/c1-6-4-8-5-7-9-2-3-10(6)7/h2-5H,1H3 |
InChI Key |
RUYGURIRSGTLOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=NC=CN12 |
Origin of Product |
United States |
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